[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate
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Overview
Description
[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate is a natural product found in Ajuga reptans with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Arrault et al. (2001) describes a one-step synthesis process for compounds including ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols. This synthesis process highlights the formation of dihydronaphtho[1,2-b]furan ring and spiro compounds, which are structurally related to the compound (Arrault et al., 2001).
Applications in Polyketide Synthesis
- Meilert et al. (2004) discuss the asymmetric synthesis of C15 polyketide spiroketals, where compounds similar in structure to the target molecule were synthesized with high stereo- and enantioselectivity. The significance lies in the potential application of these spiroketals in cytotoxicity assays against various cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Chemoenzymatic Synthesis
- Kinoshita et al. (2008) reported on the chemoenzymatic synthesis of compounds structurally related to the target compound. They highlight the transformation of specific enzymatic resolution products into other compounds, demonstrating the potential for chemoenzymatic approaches in the synthesis and modification of complex molecules (Kinoshita et al., 2008).
Potential for Antifeedant Properties
- Research by Jackson and Ley (1981) synthesized a compound structurally similar to the target molecule, demonstrating significant inhibition of feeding in the locust, Locusta migratoria. This suggests the potential application of such compounds in developing insect antifeedants (Jackson & Ley, 1981).
Implications in Biosynthesis Studies
- Witter and Vederas (1996) explored a Diels-Alder cyclization process similar to what might occur in the synthesis of the target compound. This research is crucial in understanding the biosynthetic pathways of complex natural products, including polyketides (Witter & Vederas, 1996).
Properties
CAS No. |
79495-92-4 |
---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H40O10/c1-7-16(2)26(34)39-23-12-21(32)25-27(6,9-8-20-11-24(33)35-13-20)17(3)10-22(38-19(5)31)28(25,14-36-18(4)30)29(23)15-37-29/h11,16-17,22-23,25H,7-10,12-15H2,1-6H3/t16-,17+,22-,23?,25+,27-,28+,29+/m0/s1 |
InChI Key |
XUXQPEZRTLXTOS-AWZHNGPISA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)OC1CC(=O)[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
SMILES |
CCC(C)C(=O)OC1CC(=O)C2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=O)C2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Synonyms |
ajugareptansone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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